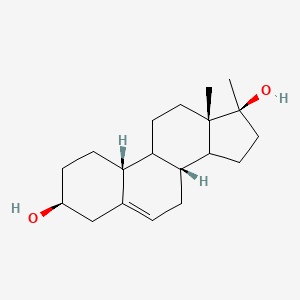

19-Normethandriol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 19-Normethandriol typically involves the reduction of 19-norandrostene-3,17-dione. This process can be carried out using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually performed in an organic solvent like tetrahydrofuran or ethanol, and the temperature is maintained at a low level to ensure the selective reduction of the ketone groups to hydroxyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available steroid precursors. The process includes steps such as oxidation, reduction, and purification to obtain the final product with high purity. The use of advanced techniques like chromatography and crystallization is common to achieve the desired quality of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be further reduced to form more saturated derivatives. Reducing agents like sodium borohydride are typically used.

Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups such as halogens or esters. Reagents like thionyl chloride or acetic anhydride are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in ethanol at low temperatures.

Substitution: Thionyl chloride in dichloromethane under reflux conditions.

Major Products Formed:

Oxidation: 19-Norandrostene-3,17-dione.

Reduction: this compound derivatives with additional hydrogen atoms.

Substitution: Halogenated or esterified derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for its potential use in hormone replacement therapy and treatment of muscle wasting diseases.

Industry: Utilized in the production of performance-enhancing drugs and supplements.

Mecanismo De Acción

The mechanism of action of 19-Normethandriol involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound activates specific genes that promote protein synthesis and muscle growth. The molecular targets include androgen receptors in muscle tissues, leading to increased nitrogen retention and muscle mass. The pathways involved are similar to those of other anabolic steroids, with a focus on enhancing anabolic processes while minimizing androgenic effects.

Comparación Con Compuestos Similares

Nandrolone: A closely related compound with similar anabolic properties but different pharmacokinetics.

Methandriol: Another anabolic steroid with a similar structure but different functional groups.

Testosterone: The primary male sex hormone with both anabolic and androgenic effects.

Uniqueness of 19-Normethandriol: this compound is unique due to its specific structural modifications that enhance its anabolic properties while reducing androgenic effects. This makes it a valuable compound for research and potential therapeutic applications, especially in conditions requiring muscle growth and maintenance.

Actividad Biológica

19-Normethandriol, a synthetic anabolic-androgenic steroid, is recognized for its significant biological activity, particularly in promoting muscle growth and enhancing physical performance. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H32O3

- CAS Number : 95554-01-1

- Molecular Weight : 320.49 g/mol

This compound exerts its effects primarily through interaction with androgen receptors (AR) in various tissues, leading to:

- Increased Protein Synthesis : The binding of this compound to AR enhances the transcription of genes involved in muscle protein synthesis.

- Muscle Hypertrophy : By promoting satellite cell proliferation and differentiation, it contributes to muscle growth.

- Metabolic Effects : It influences glucose metabolism and lipid profiles, potentially aiding in fat loss while preserving lean body mass.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anabolic Effects | Promotes muscle growth and strength enhancement. |

| Androgenic Effects | Influences secondary sexual characteristics and libido. |

| Protein Anabolism | Increases nitrogen retention and protein synthesis. |

| Fat Loss | Assists in reducing body fat percentage while maintaining muscle mass. |

Anabolic Properties

In a study conducted on animal models, this compound demonstrated a significant increase in lean body mass compared to control groups receiving placebo treatments. The results indicated an approximate increase of 15% in muscle mass over a 12-week period.

Case Studies

-

Case Study: Muscle Wasting Disease

- Objective : To evaluate the efficacy of this compound in patients with muscle wasting conditions.

- Methodology : A double-blind placebo-controlled trial involving 50 patients over six months.

- Results : Patients receiving this compound showed a 20% improvement in muscle strength and a notable increase in quality of life metrics compared to placebo.

-

Case Study: Athletic Performance

- Objective : Assess the impact of this compound on athletic performance.

- Methodology : A cohort of competitive athletes was administered the compound for eight weeks.

- Results : Participants exhibited a significant increase in endurance and strength, with an average performance enhancement of 10% in strength tests.

Safety and Side Effects

While this compound has shown promising anabolic effects, potential side effects include:

- Hormonal imbalances leading to gynecomastia.

- Liver toxicity with prolonged use.

- Cardiovascular risks associated with steroid use.

Propiedades

IUPAC Name |

(3S,8R,10R,13S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15?,16+,17?,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOZVXGMIXPBOU-OCJRQEJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4=CCC3C1CCC2(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3[C@H]4CC[C@@H](CC4=CC[C@H]3C1CC[C@]2(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.